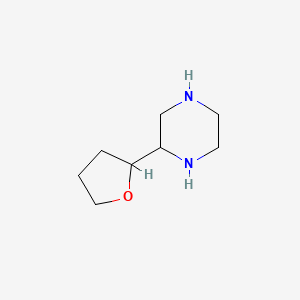
2-Oxazolidinone, 4-(3-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 4-(3-nitrophenyl)- is a heterocyclic organic compound that belongs to the oxazolidinone class Oxazolidinones are known for their broad range of biological activities, particularly their antibacterial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 4-(3-nitrophenyl)- typically involves the reaction of isocyanates with epoxides. A common method includes the use of bifunctional phase-transfer catalysts to facilitate the [3+2] coupling reaction between isocyanates and epoxides, yielding 2-oxazolidinones in high yields (up to 92%) under mild conditions (100°C for 12 hours) . Another method involves the ring-opening of aziridines by carbon dioxide, which is a more environmentally friendly approach .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 4-(3-nitrophenyl)- often employs scalable synthetic routes that ensure high yield and purity. The use of phase-transfer catalysts and solvent-free conditions are preferred to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxazolidinone, 4-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced oxazolidinones, and various substituted oxazolidinones, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Oxazolidinone, 4-(3-nitrophenyl)- has a wide range of applications in scientific research, including:
Biology: Investigated for its potential antibacterial properties, particularly against Gram-positive bacteria .
Medicine: Explored for its potential use in developing new antibiotics and other therapeutic agents .
Industry: Utilized in the synthesis of various industrial chemicals and materials due to its reactivity and stability .
Mecanismo De Acción
The mechanism of action of 2-Oxazolidinone, 4-(3-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a better safety profile.
Contezolid: A newer oxazolidinone with improved efficacy and reduced side effects .
Uniqueness
2-Oxazolidinone, 4-(3-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8N2O4 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
4-(3-nitrophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8N2O4/c12-9-10-8(5-15-9)6-2-1-3-7(4-6)11(13)14/h1-4,8H,5H2,(H,10,12) |
Clave InChI |
AMYOURZSBAFQGZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


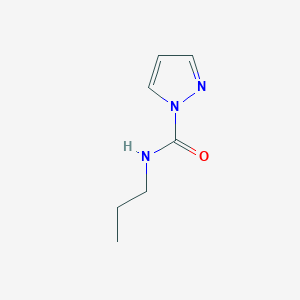

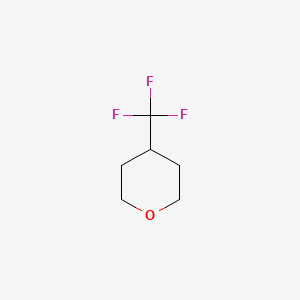
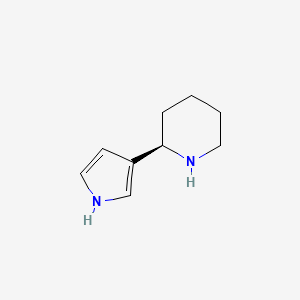

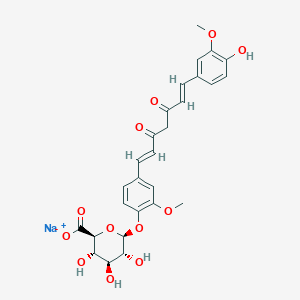
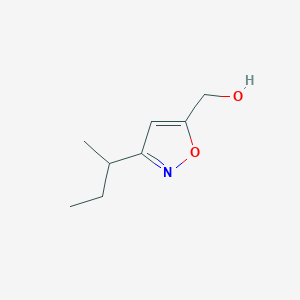
![1H-pyrrolo[2,3-b]pyridine-5-acetonitrile](/img/structure/B12857840.png)
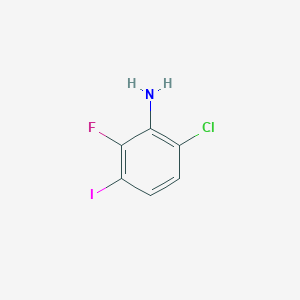
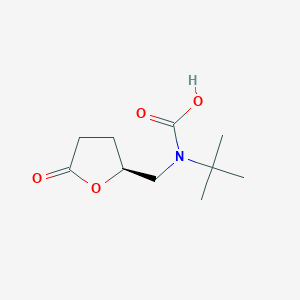
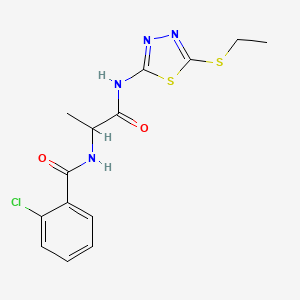
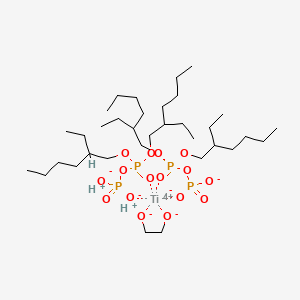
![4-(Methylthio)-2-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12857864.png)
